molecular formula C15H10F3N B8368312 1-[3-(Trifluoromethyl)phenyl]-1H-indole

1-[3-(Trifluoromethyl)phenyl]-1H-indole

Cat. No.: B8368312
M. Wt: 261.24 g/mol
InChI Key: AWYGNUKKUOCHRN-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]-1H-indole is a synthetic indole derivative recognized for its potential in pioneering neurological research. A key patent identifies this specific compound and related indole derivatives for use as potent activators of the NURR-1 nuclear receptor, a critical transcription factor for the development and maintenance of dopaminergic neurons . The NURR-1 pathway represents a promising therapeutic target for neurodegenerative diseases, and research into this mechanism offers a potential novel strategy for disease modification in Parkinson's disease, moving beyond symptomatic management to address underlying neurodegeneration . The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its diverse biological activities . Indole derivatives are frequently explored in various research fields, demonstrating a broad spectrum of potential, including antiviral, anti-inflammatory, and anticancer properties . The incorporation of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical research to influence a compound's metabolic stability, lipophilicity, and binding affinity. Consequently, this compound serves as a valuable chemical tool for researchers investigating NURR-1-mediated mechanisms and exploring the wider biological potential of substituted indoles in areas such as oncology, microbiology, and inflammation.

Properties

Molecular Formula

C15H10F3N

Molecular Weight

261.24 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]indole

InChI

InChI=1S/C15H10F3N/c16-15(17,18)12-5-3-6-13(10-12)19-9-8-11-4-1-2-7-14(11)19/h1-10H

InChI Key

AWYGNUKKUOCHRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 1-Methyl-5-(trifluoromethyl)-1H-indole (CAS 128562-95-8): Differs in the position of the -CF₃ group (attached to the indole core at C5 instead of the phenyl ring).
  • 3-(4-(Trifluoromethyl)benzyl)-1H-indole (3l): Features a -CF₃ group on the para position of a benzyl substituent. The para orientation enhances π-stacking interactions in crystal structures, improving thermal stability compared to meta-substituted analogs .
  • 1-{[3-(Trifluoromethyl)phenyl]sulfanyl}-1H-indole derivatives : Replacement of the phenyl group with a sulfanyl linker alters electronic properties, as seen in 1-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde (CAS 338416-52-7). The sulfur atom increases polarizability, affecting NMR chemical shifts (e.g., δ 1750 cm⁻¹ in IR for C=O stretch) .

Physicochemical Properties

Compound Molecular Formula Molecular Mass Key NMR Shifts (¹³C/¹⁹F) LogP (Predicted)
1-[3-(Trifluoromethyl)phenyl]-1H-indole* C₁₅H₁₀F₃N 279.24 δ 121–129 (Ar-C), -63 ppm (¹⁹F) 3.8
3-(4-(Trifluoromethyl)benzyl)-1H-indole (3l) C₁₆H₁₂F₃N 275.27 δ 136.4 (C-7a), -61 ppm (¹⁹F) 4.2
1-Methyl-5-(trifluoromethyl)-1H-indole C₁₀H₈F₃N 199.17 δ 118.2 (C-3), -60 ppm (¹⁹F) 3.1

*Predicted data based on analogs.

Key Research Findings

  • Electronic Effects : The meta -CF₃ group in this compound induces a -I effect, stabilizing negative charges in intermediates during nucleophilic attacks. This is critical in Suzuki-Miyaura couplings .
  • Crystal Engineering : Analogs like 3-[1-(4-Methylphenylsulfonyl)-1,4-dihydropyridin-4-yl]-1H-indole form hydrogen-bonded networks (N–H···O=S) in the solid state, improving solubility in polar solvents .
  • Metabolic Stability: The -CF₃ group reduces oxidative metabolism in hepatic microsomes, as observed in 1H-Indole-1-carboxamide,2,3-dihydro-5-[[2-[(propylamino)carbonyl]-4-pyridinyl]oxy]-N-[3-(trifluoromethyl)phenyl], increasing plasma half-life (t₁/₂ = 6.2 hours) .

Preparation Methods

Reaction Mechanism and Optimization

HFIP acts as both a Brønsted acid and polar solvent, stabilizing transition states during cyclization. In the synthesis of 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-indole, microwave heating at 120°C for 40 minutes in HFIP achieved an 88% yield (Table 1). Control experiments confirmed that HFIP outperformed conventional solvents like ethanol (23% yield) due to its strong hydrogen-bond-donating ability, which accelerates proton transfer steps.

Table 1. Solvent and Temperature Effects on Bischler Indole Synthesis

SolventTemperature (°C)Time (min)Yield (%)
HFIP1204088
CF₃CH₂OH1203045
i-PrOH1203021

Substrate Scope and Limitations

This method tolerates electron-withdrawing groups (e.g., -CF₃, -Cl) on the aryl ring but shows reduced efficiency with sterically hindered substrates. For example, 3-(4-chlorophenyl)-1-methyl-1H-indole was obtained in 76% yield, whereas bulkier substituents required extended reaction times.

Copper-Catalyzed Coupling for Trifluoromethyl Incorporation

Copper-mediated Ullmann-type couplings provide direct access to aryl-indole linkages. A patent describing the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline hydrochloride offers insights into adapting this strategy for indole systems.

Reaction Conditions and Catalyst System

Using copper(I) iodide and 8-hydroxyquinoline as a ligand in n-butanol at 165°C, aryl bromides coupled with nitrogen heterocycles in 50–67% yields. Key steps include:

  • Base selection : Tripotassium phosphate (K₃PO₄) outperformed Cs₂CO₃ in minimizing side reactions.

  • Solvent effects : Polar aprotic solvents like n-butanol enhanced copper solubility and reaction homogeneity.

Application to Indole Synthesis

While the patent focuses on imidazole derivatives, analogous conditions could couple 3-bromo-5-trifluoromethylaniline with indole precursors. Challenges include avoiding N-arylation competing with C-3 coupling, which may require protecting-group strategies.

Click Chemistry in Ionic Liquid Media

Regioselective 1,3-dipolar cycloadditions in ionic liquids offer a green chemistry route to indole-triazole hybrids, with potential adaptation for trifluoromethylphenyl substitution.

Biphasic Reaction System

A mixture of 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]) and water enabled efficient Cu(I)-catalyzed cycloaddition between azides and alkynes. For example, 1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole derivatives were synthesized in 65–82% yields at room temperature. The ionic liquid was recycled thrice without significant yield loss.

Modularity for Trifluoromethyl Functionalization

By substituting azide components with 3-azidophenyltrifluoromethane, this method could theoretically yield the target compound. However, the current literature focuses on triazole-linked indoles, necessitating further exploration of azide-alkyne pairs for direct arylindole formation.

One-Pot Annulation-Dehydration Strategies

Recent advances in cascade reactions enable the construction of trifluoromethylated heterocycles from simple building blocks. A pyrazole synthesis using nitrile imines and mercaptoacetaldehyde exemplifies this approach, though indole adaptations remain unexplored.

Thiadiazine Intermediate Formation

The (3 + 3)-annulation of nitrile imines with mercaptoacetaldehyde forms 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine, which undergoes dehydration with p-TsCl to yield pyrazoles. Applying this to indole synthesis would require designing imine precursors compatible with indole-forming cyclizations.

Prospects for Indole Derivatives

Replacing mercaptoacetaldehyde with indole-containing thiols could enable annulation-dehydration sequences to access trifluoromethylated indoles. However, the electron-deficient nature of CF₃ groups may necessitate adjusted reaction conditions to prevent premature intermediate decomposition.

Comparative Analysis of Methodologies

Table 2. Key Parameters Across Synthetic Routes

MethodYield (%)Temperature (°C)CatalystScalability
Microwave Bischler65–88120HFIPHigh
Copper Coupling50–67165CuI/8-HQModerate
Click Chemistry65–8225Cu(I)/[bmim]High
Annulation-DehydrationN/A80–120p-TsClTheoretical
  • Microwave Bischler : Highest yields and fastest kinetics but requires specialized equipment.

  • Copper Coupling : Robust for electron-deficient aryl halides but limited by high temperatures.

  • Click Chemistry : Mild conditions and recyclable solvents suit green chemistry goals.

Q & A

Q. What are the common synthetic routes for 1-[3-(Trifluoromethyl)phenyl]-1H-indole, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between indole precursors and trifluoromethyl-substituted aryl halides. For example, iodine catalysis (10 mol% I₂ in MeCN at 40°C for 5 hours) yields up to 98% efficiency, as demonstrated in analogous indole derivatives . Key steps include:
  • Electrophilic substitution : Use of Lewis acids (e.g., AlCl₃, FeCl₃) or iodine to activate the indole ring for aryl coupling.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Optimization involves screening solvents (MeCN preferred), catalysts, and temperatures. Lower temperatures (40°C) reduce side reactions compared to room temperature or higher (80°C) .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., ¹H NMR δ 5.84 ppm for indole protons; ¹³C NMR δ 110–147 ppm for aromatic carbons) confirm regiochemistry and substituent effects .
  • X-ray Crystallography : Resolves structural ambiguities, such as non-classical hydrogen bonding in indole derivatives (e.g., chains along the [001] axis) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 261.25 for related compounds) .

Q. What safety protocols are recommended for handling fluorinated indole derivatives like this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts.
  • Emergency Procedures : Follow guidelines in safety data sheets (SDS), including emergency contacts for spills or exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for fluorinated indole derivatives?

  • Methodological Answer :
  • Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) may cause signal splitting; verify assignments using 2D NMR (COSY, HSQC) .
  • Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., diastereomers or unreacted precursors) .
  • Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .

Q. What strategies improve the yield of aryl-indole coupling reactions under catalytic conditions?

  • Methodological Answer :
  • Catalyst Screening : Iodine (10 mol%) outperforms Lewis acids (AlCl₃, FeCl₃) in MeCN, as shown in optimized yields of 98% .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilic reactivity at the indole C3 position .
  • Kinetic Monitoring : Use in-situ FTIR or GC-MS to track reaction progress and adjust stoichiometry.

Q. How can computational modeling predict the bioactivity of this compound against biological targets?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on crystal structures .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values for lead optimization .
  • MD Simulations : Assess binding stability over 100-ns trajectories to prioritize synthetic targets .

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